2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.: 1353965-38-4
VCID: VC8233191
InChI: InChI=1S/C12H24N2O/c1-13-6-2-3-11(9-13)10-14(7-8-15)12-4-5-12/h11-12,15H,2-10H2,1H3
SMILES: CN1CCCC(C1)CN(CCO)C2CC2
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol

2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol

CAS No.: 1353965-38-4

Cat. No.: VC8233191

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol - 1353965-38-4

Specification

CAS No. 1353965-38-4
Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
IUPAC Name 2-[cyclopropyl-[(1-methylpiperidin-3-yl)methyl]amino]ethanol
Standard InChI InChI=1S/C12H24N2O/c1-13-6-2-3-11(9-13)10-14(7-8-15)12-4-5-12/h11-12,15H,2-10H2,1H3
Standard InChI Key WCDYQQFVBHDSCG-UHFFFAOYSA-N
SMILES CN1CCCC(C1)CN(CCO)C2CC2
Canonical SMILES CN1CCCC(C1)CN(CCO)C2CC2

Introduction

Overview of the Compound

2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol is a synthetic organic compound classified as a piperidine derivative. It is characterized by the presence of a cyclopropyl group, a 1-methyl-piperidin-3-ylmethyl moiety, and an amino-ethanol functional group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter receptor interactions .

Synthesis Pathways

The synthesis of 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol typically involves multi-step organic reactions:

  • Starting Materials:

    • Cyclopropylamine

    • 1-Methylpiperidine derivatives

    • Ethanolamine or similar reagents

  • Reaction Conditions:

    • Catalysts such as acids or bases are used to facilitate amination.

    • Solvents like ethanol or tetrahydrofuran (THF) are employed.

    • Reactions are conducted under controlled temperatures to ensure specificity .

  • Purification:

    • Techniques such as recrystallization or chromatography are applied to isolate the pure compound.

Biological Activity and Mechanism of Action

The compound is of interest for its interaction with neurotransmitter receptors, potentially acting as an agonist or antagonist. This modulation can influence signal transduction pathways, affecting physiological processes such as:

  • Neurological signaling

  • Cardiovascular regulation

The precise mechanism of action remains under investigation, but its structure suggests potential binding affinity for G-protein-coupled receptors (GPCRs) or ion channels.

Analytical Characterization

To confirm the identity and purity of 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol, several analytical techniques are utilized:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Provides detailed structural information about hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and detects impurities.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups through characteristic absorption bands.

Applications in Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, including:

  • Neurological Disorders:

    • Possible role in modulating neurotransmitter systems for conditions like depression or anxiety.

  • Drug Development:

    • Serves as a scaffold for designing receptor-specific ligands.

  • Pharmacokinetic Studies:

    • Its dual solubility properties make it a candidate for studying drug absorption and distribution profiles .

Limitations and Future Research

Despite its promising applications, challenges remain:

  • Limited data on toxicity and safety profiles.

  • Need for extensive pharmacological studies to determine receptor specificity.

  • Exploration of analogs for enhanced activity or reduced side effects.

Future research should focus on elucidating its mechanism of action through computational modeling and receptor-binding assays.

This detailed analysis highlights the significance of 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol in medicinal chemistry while emphasizing the need for further investigation into its pharmacological potential.

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